molecular formula C7H8N2O2 B059376 (S)-Amino-pyridin-3-YL-acetic acid CAS No. 1240587-42-1

(S)-Amino-pyridin-3-YL-acetic acid

Cat. No.: B059376
CAS No.: 1240587-42-1
M. Wt: 152.15 g/mol
InChI Key: WJKDJKGHCRHSLB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Amino-pyridin-3-YL-acetic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Amino-pyridin-3-YL-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-carboxylic acid.

    Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride and ammonia.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Chiral Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. Optimized reaction conditions, such as temperature control and the use of catalysts, are employed to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.

Major Products:

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the amino group.

Scientific Research Applications

(S)-Amino-pyridin-3-YL-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Amino-pyridin-3-YL-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Pyridine-3-carboxylic acid: A precursor in the synthesis of (S)-Amino-pyridin-3-YL-acetic acid.

    Pyridine-3-amine: Another related compound with similar structural features.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its chiral nature also adds to its uniqueness, making it valuable in enantioselective synthesis and applications.

Properties

IUPAC Name

(2S)-2-amino-2-pyridin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,8H2,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKDJKGHCRHSLB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975397
Record name Amino(pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59966-29-9
Record name Amino(pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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